Benzyl(cyclohexyl)dimethylammonium chloride
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Overview
Description
Benzyl(cyclohexyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C15H24ClN and a molecular weight of 253.81 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications due to its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(cyclohexyl)dimethylammonium chloride typically involves the quaternization of dimethylamine with benzyl chloride and cyclohexyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Benzyl(cyclohexyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under an inert atmosphere.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
Benzyl(cyclohexyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: This compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the production of surfactants, detergents, and fabric softeners.
Mechanism of Action
The mechanism of action of benzyl(cyclohexyl)dimethylammonium chloride involves its interaction with microbial cell membranes. The positively charged ammonium group disrupts the negatively charged lipid bilayer of the cell membrane, leading to cell lysis and death . This compound targets various molecular pathways involved in maintaining cell membrane integrity, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.
Uniqueness: Benzyl(cyclohexyl)dimethylammonium chloride is unique due to its specific combination of benzyl and cyclohexyl groups, which confer distinct physicochemical properties and enhance its effectiveness as a surfactant and antimicrobial agent .
Properties
CAS No. |
23145-46-2 |
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Molecular Formula |
C15H24N.Cl C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
benzyl-cyclohexyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H24N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZYUCLFWLUQAJEJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2CCCCC2.[Cl-] |
Origin of Product |
United States |
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